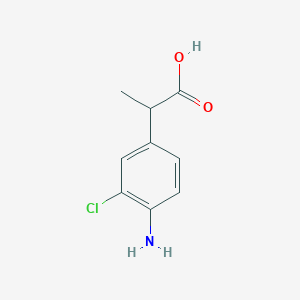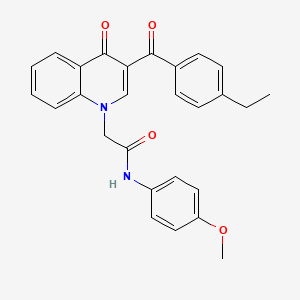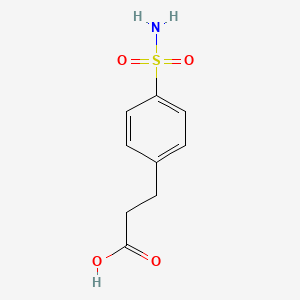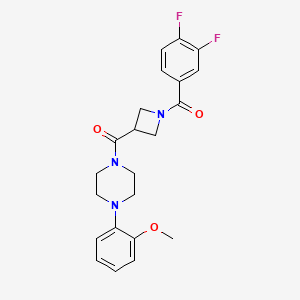
2-(4-Amino-3-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-chlorophenyl)propanoic acid, also known as 3-amino-3-(4-chlorophenyl)propanoic acid, is a phenylalanine derivative . It has a molecular formula of C9H10ClNO2 .
Molecular Structure Analysis
The molecular structure of 2-(4-Amino-3-chlorophenyl)propanoic acid is represented by the InChI string:InChI=1S/C9H10ClNO2/c10-7-3-1-6 (2-4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13) . The compound has a net charge of 0, an average mass of 199.634, and a monoisotopic mass of 199.04001 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 199.63 . The InChI key for the compound isBXGDBHAMTMMNTO-UHFFFAOYSA-N .
Scientific Research Applications
GABA B Receptor Antagonism
2-(4-Amino-3-chlorophenyl)propanoic acid has been explored for its potential as a GABA B receptor antagonist. The synthesis and study of 3-amino-3-(4-chlorophenyl)propanoic acid, a compound structurally related to 2-(4-Amino-3-chlorophenyl)propanoic acid, revealed its antagonistic properties on the GABAB receptor, contributing to the understanding of neurochemical pathways and potential therapeutic applications in neuroscience (Abbenante et al., 1997).
Chiral Separation and Enantiorecognition
Research involving the chiral separation of isomers of 2-(chlorophenyl)propanoic acids, including 2-(4-Amino-3-chlorophenyl)propanoic acid, has been significant. The study by Jin et al. (2019) focused on the separation of these isomers using countercurrent chromatography, highlighting the influence of chlorine substituents on enantiorecognition and separation efficiency. This research is crucial for understanding the chiral properties of such compounds, which is vital for pharmaceutical applications (Jin et al., 2019).
Fluorescence Derivatisation for Biological Assays
The compound has also been studied for its use in fluorescence derivatisation. Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid, similar in structure to 2-(4-Amino-3-chlorophenyl)propanoic acid, to amino acids, producing derivatives with strong fluorescence. These derivatives are important for biological assays, offering a potential tool for biochemical research (Frade et al., 2007).
Vibrational Spectra and Molecular Analysis
Studies on the molecular structure and vibrational spectra of related compounds like 4-amino-3(4-chlorophenyl) butanoic acid provide insights into the physicochemical properties of 2-(4-Amino-3-chlorophenyl)propanoic acid. Research by Muthu and Paulraj (2012) examined these aspects, contributing to a deeper understanding of the molecular behavior and potential applications in material science (Muthu & Paulraj, 2012).
Synthesis and Characterization for Therapeutic Applications
The synthesis and characterization of compounds structurally related to 2-(4-Amino-3-chlorophenyl)propanoic acid, such as the research by O'reilly et al. (1990), provide valuable insights for therapeutic applications. These studies contribute to the development of new pharmaceuticals and understanding of chemical synthesis processes (O'reilly et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
The compound 2-(4-Amino-3-chlorophenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid and plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters. It’s involved in various biological functions, including protein synthesis and metabolic regulation .
Mode of Action
It could potentially influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
The compound, being a phenylalanine derivative, may be involved in the phenylalanine metabolic pathway . This pathway plays a significant role in the synthesis of proteins and the production of the neurotransmitters dopamine, norepinephrine, and epinephrine.
properties
IUPAC Name |
2-(4-amino-3-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHOJJBWVFBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3-chlorophenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxoimidazolidine](/img/structure/B2419618.png)
![6-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2419619.png)
![[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2419620.png)

![2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2419622.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2419624.png)
![1-(furan-2-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2419625.png)

![9-chloro-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2419627.png)
![3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419630.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2419635.png)
![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2419637.png)